5-Chlorobenzofuran-2(3H)-one chemical structure and properties
5-Chlorobenzofuran-2(3H)-one chemical structure and properties
An In-Depth Technical Guide to 5-Chlorobenzofuran-2(3H)-one
Introduction: The Benzofuranone Scaffold in Modern Chemistry
The benzofuranone core is a privileged heterocyclic structure that features prominently in a multitude of natural products and pharmacologically active molecules.[1] Its unique combination of aromaticity, a lactone (cyclic ester) functional group, and a reactive methylene position makes it a versatile building block for organic synthesis. The strategic placement of substituents, such as the chlorine atom at the 5-position in 5-Chlorobenzofuran-2(3H)-one, allows for fine-tuning of the molecule's electronic properties and provides a handle for further synthetic elaboration. This guide provides a detailed technical overview of 5-Chlorobenzofuran-2(3H)-one, focusing on its chemical properties, a robust synthesis protocol, and its applications as a key intermediate for researchers in medicinal chemistry and drug development.
Molecular Structure and Identification
5-Chlorobenzofuran-2(3H)-one, also known as 5-chlorocoumaran-2-one, is characterized by a bicyclic system where a chlorinated benzene ring is fused to a dihydrofuranone ring. The chlorine atom at the C-5 position significantly influences the reactivity of the aromatic ring, particularly towards electrophilic substitution.
Chemical Structure:
Caption: Chemical structure of 5-Chlorobenzofuran-2(3H)-one.
Physicochemical and Spectroscopic Properties
The properties of 5-Chlorobenzofuran-2(3H)-one make it suitable as a stable intermediate in multi-step synthetic sequences. Quantitative data are summarized in the table below. Note that while experimental data for this specific compound is not widely published, the listed properties are based on reliable computational predictions and data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 28033-47-8 | [2] |
| Molecular Formula | C₈H₅ClO₂ | [2] |
| Molecular Weight | 168.58 g/mol | [2] |
| IUPAC Name | 5-chloro-1-benzofuran-2(3H)-one | |
| Appearance | Solid (predicted) | |
| Boiling Point | 294.4 °C (at 760 mmHg, predicted) | |
| Density | 1.428 g/cm³ (predicted) | |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone). Insoluble in water. | |
| ¹H NMR | Spectral data not publicly available. Expected peaks: aromatic protons (multiplets, ~7.0-7.5 ppm) and a singlet for the CH₂ group (~3.7 ppm). | |
| ¹³C NMR | Spectral data not publicly available. Expected peaks: carbonyl carbon (~175 ppm), aromatic carbons (~110-155 ppm), and a methylene carbon (~35 ppm). |
Synthesis Protocol: A Representative Method
While a specific peer-reviewed synthesis for 5-Chlorobenzofuran-2(3H)-one is not readily found in the literature, a robust and scalable route can be reliably adapted from established methods for the parent benzofuran-2(3H)-one. The following two-step protocol is based on the synthetic logic disclosed in patent literature, which utilizes a copper-catalyzed hydrolysis followed by an acid-mediated intramolecular cyclization (lactonization).[3]
Expertise & Causality: This method is chosen for its high-yielding precedent and operational simplicity. It begins with the nucleophilic aromatic substitution of a chlorine atom on 2,4-dichlorophenylacetic acid. The ortho-chloro group is activated towards hydrolysis over the para-chloro group due to the directing effect of the adjacent acetic acid moiety. The subsequent lactonization is a classic acid-catalyzed intramolecular esterification, which is a thermodynamically favorable ring-closing reaction to form the stable five-membered lactone.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of 5-Chlorobenzofuran-2(3H)-one.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(4-Chloro-2-hydroxyphenyl)acetic acid
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Reactor Setup: To a high-pressure reactor, add 2,4-dichlorophenylacetic acid (1.0 eq), sodium hydroxide (NaOH, 2.8 eq), water, and a catalytic amount of copper(I) oxide (Cu₂O, ~0.01 eq).
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Reaction: Seal the reactor and heat the mixture to 200°C with vigorous stirring. Maintain the reaction for 12 hours. The pressure will increase during the reaction.
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Self-Validation: Monitor the reaction progress by taking aliquots (after cooling) and analyzing via HPLC to confirm the consumption of the starting material.
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Work-up: After cooling to room temperature, carefully vent the reactor. Transfer the reaction mixture to a beaker and acidify to a pH of 1-2 using concentrated hydrochloric acid (HCl).
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Isolation: Cool the acidified mixture to 10°C to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry to yield crude 2-(4-chloro-2-hydroxyphenyl)acetic acid.
Step 2: Intramolecular Cyclization to 5-Chlorobenzofuran-2(3H)-one
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Reactor Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Charge the flask with the crude 2-(4-chloro-2-hydroxyphenyl)acetic acid from Step 1, a suitable water-entraining solvent like toluene, and a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄).
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Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the lactone product.
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Self-Validation: The reaction is complete when no more water is collected in the trap. This provides a clear and reliable endpoint.
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Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Chlorobenzofuran-2(3H)-one.
Applications in Drug Discovery and Development
5-Chlorobenzofuran-2(3H)-one serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The benzofuranone scaffold is a known pharmacophore, and the 5-chloro substituent can enhance binding affinity or modulate metabolic stability.
Its primary role is as a molecular scaffold. For instance, the core can be elaborated to synthesize derivatives for screening in various biological assays. A recent review highlighted the synthesis of Schiff base derivatives from the 5-chlorobenzofuran scaffold, which were subsequently evaluated for their antimicrobial properties.[4] This underscores the utility of 5-Chlorobenzofuran-2(3H)-one as a starting point for generating libraries of novel compounds in the search for new anti-infective agents.
Safety and Handling
5-Chlorobenzofuran-2(3H)-one should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
5-Chlorobenzofuran-2(3H)-one is a strategically important chemical building block. While detailed characterization data is not widely disseminated in public literature, its synthesis can be reliably achieved through established chemical principles. Its structure is primed for further functionalization, making it a valuable asset for medicinal chemists and researchers aiming to explore the rich chemical space of benzofuranone-based compounds in the pursuit of novel therapeutics.
References
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Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). Cuestiones de Fisioterapia. Retrieved January 7, 2026, from [Link]
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Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2021, December 2). The Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]
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Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012, August 1). Chemistry Central Journal. Retrieved January 7, 2026, from [Link]
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A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. (2024, July 10). Journal of Fluorescence. Retrieved January 7, 2026, from [Link]
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Regioselective Synthesis of Benzofuranones and Benzofurans. (2021, April 14). The Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]
- Synthetic method of benzofuran-2(3H)-one. (2017, January 25). Google Patents.
Sources
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. 5-CHLOROBENZOFURAN-2(3H)-ONE - CAS:28033-47-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. CN106336388A - Synthetic method of benzofuran-2(3H)-one - Google Patents [patents.google.com]
- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
